molecular formula C19H21ClN2 B1674741 Lepidiline A CAS No. 596093-98-0

Lepidiline A

Cat. No. B1674741
M. Wt: 312.8 g/mol
InChI Key: ZATWGHMQWRXUNZ-UHFFFAOYSA-M
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Description

Lepidiline A is a flavonolignan isolated from the roots of Lepidium meyenii Walpers (Brassicaceae). It exhibits anti-inflammation activities .


Synthesis Analysis

A straightforward access to 2-unsubstituted imidazole N-oxides with subsequent deoxygenation by treatment with Raney-nickel followed by N-benzylation opens up a convenient route to lepidilines A and C . Both imidazolium salts were used to generate in situ the corresponding imidazol-2-ylidenes, which smoothly reacted with elemental sulfur, yielding imidazole-2-thiones .


Molecular Structure Analysis

The structure of lepidiline C was unambiguously confirmed by X-ray analysis of its hexafluorophosphate . The structure of lepidiline A was unambiguously proved by the X-ray analysis .


Chemical Reactions Analysis

Lepidiline 9a showed high cytotoxicity in the A549 cell line, but other non-oxidized lepidilines: 1e–1g and 1e[PF 6] were less active on the same cell line .


Physical And Chemical Properties Analysis

Lepidiline A has a molecular formula of C19H21ClN2, an average mass of 312.836 Da, and a monoisotopic mass of 312.139313 Da .

Scientific Research Applications

1. Hydrogen Isotope Exchange Catalysis

  • Application Summary : Lepidiline A is used as an N-Heterocyclic Carbene Ligand Precursor in complexes of the type [Ir (cod) (NHC)PPh3)]X. These complexes are used in hydrogen isotope exchange reactions .
  • Methods of Application : A range of iridium (I) complexes of the type [Ir (cod) (NHC)PPh3)]X are prepared, where the N -heterocyclic carbene (NHC) is derived from the naturally-occurring imidaozlium salt, Lepidiline A .
  • Results or Outcomes : The activity of the [Ir (cod) (NHC)PPh3)]X complexes in hydrogen isotope exchange reactions was studied, and compared to established iridium (I) complexes .

2. Synthesis of Bioactive Metal Complexes

  • Application Summary : Lepidilines A and C have been used as precursors of nucleophilic carbenes (NHCs) applied for the synthesis of bioactive metal complexes with gold(I), silver(I), and iridium(I) ions .
  • Methods of Application : Both imidazolium salts were used to generate in situ the corresponding imidazol-2-ylidenes, which smoothly reacted with elemental sulfur, yielding imidazole-2-thiones .
  • Results or Outcomes : The structure of lepidiline C was unambiguously confirmed by X-ray analysis of its hexafluorophosphate .

3. Synthesis and Cytotoxic Activity

  • Application Summary : Lepidilines A and C have been used in the synthesis of bioactive metal complexes with gold(I), silver(I), and iridium(I) ions . These complexes have shown promising anticancer activity .
  • Methods of Application : Both imidazolium salts were used to generate in situ the corresponding imidazol-2-ylidenes, which smoothly reacted with elemental sulfur, yielding imidazole-2-thiones .
  • Results or Outcomes : The cytotoxic activity of all lepidilines, as well as their selected structural analogues (e.g., 4,5-diphenyl derivatives and PF 6 salts), revealed slightly more potent activity of the 2- methylated series, irrespectively of the type of counterion present in the imidazolium salt .

4. Fluorinated Analogues of Lepidilines A and C

  • Application Summary : Fluorinated analogues of Lepidilines A and C have been synthesized and screened for their anticancer and antiviral activity .
  • Methods of Application : Starting with fluorinated benzylamines, a series of 2-unsubstituted imidazole N -oxides was prepared and subsequently deoxygenated in order to prepare the corresponding imidazoles .
  • Results or Outcomes : The introduction of a fluorine atom, fluoroalkyl or fluoroalkoxy substituents (F, CF 3 or OCF 3) amplifies cytotoxic properties, whereas the cytotoxicity of some fluorinated lepidilines is promising in the context of drug discovery .

Future Directions

The introduction of a fluorine atom, fluoroalkyl or fluoroalkoxy substituents (F, CF3 or OCF3) amplifies cytotoxic properties, whereas the cytotoxicity of some fluorinated lepidilines is promising in the context of drug discovery . All studied compounds revealed a lack of antiviral activity against the investigated viruses in the nontoxic concentrations .

properties

IUPAC Name

1,3-dibenzyl-4,5-dimethylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2.ClH/c1-16-17(2)21(14-19-11-7-4-8-12-19)15-20(16)13-18-9-5-3-6-10-18;/h3-12,15H,13-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATWGHMQWRXUNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lepidiline A

CAS RN

596093-98-0
Record name Lepidiline A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0596093980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEPIDILINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29S9F3SV9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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